![molecular formula C18H22N6 B6452762 9-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-9H-purine CAS No. 2549042-67-1](/img/structure/B6452762.png)
9-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-9H-purine
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Description
The compound “9-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-9H-purine” is a derivative of Eprazinone . Eprazinone is a mucolytic drug that relieves bronchospasms . It is classified as a small molecule and is currently in the experimental stage .
Synthesis Analysis
The synthesis of similar compounds often involves a multi-step reaction . Starting from an aromatic heterocyclic dichloro structure, N-substituted derivatives are synthesized through nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of similar compounds is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis . The photophysical properties of these compounds are investigated using UV-Vis and fluorescence spectroscopy in various organic solvents .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include nucleophilic substitution reactions . The starting point is usually an aromatic heterocyclic dichloro structure .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often studied using computational chemistry applications . These studies focus on molecular interactions in terms of molecular structure with triggered functional groups or specific physicochemical properties .Safety and Hazards
The safety and hazards associated with similar compounds are often evaluated through toxicity studies . For instance, the acute toxicity observed in animals resembled effects seen with other opioids, including increased body tone, gasping, subsequent loss of posture, and death due to respiratory blockage under complete muscular relaxation .
Future Directions
The future directions in the study of “9-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-9H-purine” and similar compounds could involve the design and development of new pharmaceutical compounds . This could be achieved by synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made . The goal would be to develop novel and safe tailored drugs .
properties
IUPAC Name |
9-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-22-14-21-16-17(22)19-13-20-18(16)24-11-9-23(10-12-24)8-7-15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJPRPDKANMAPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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